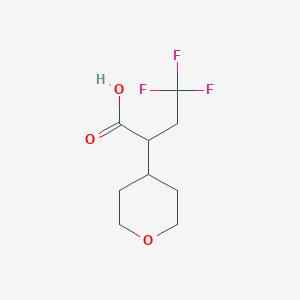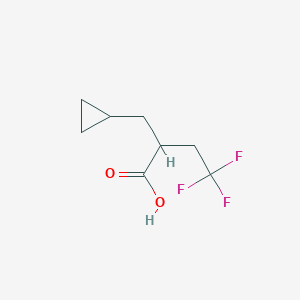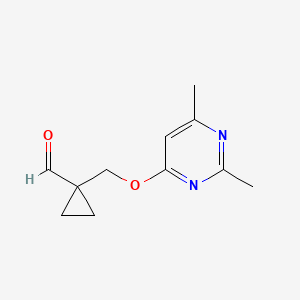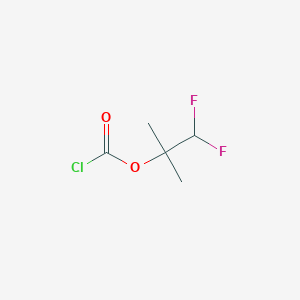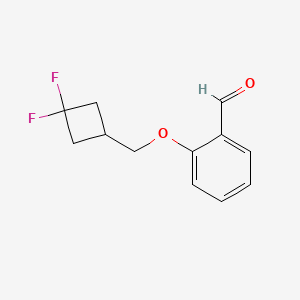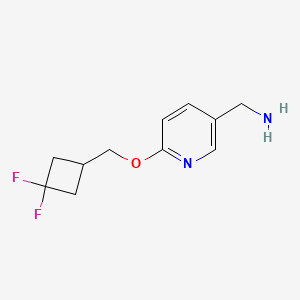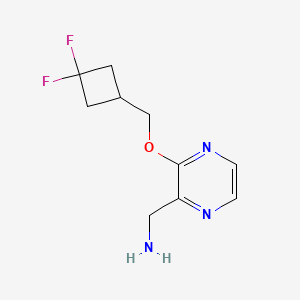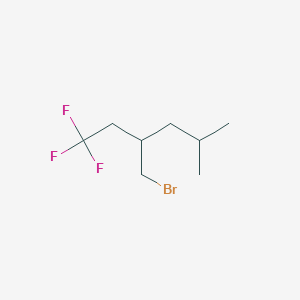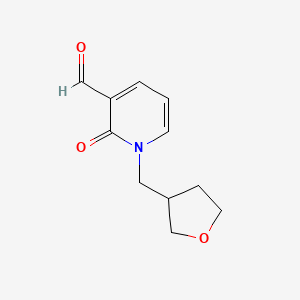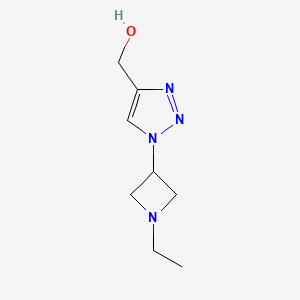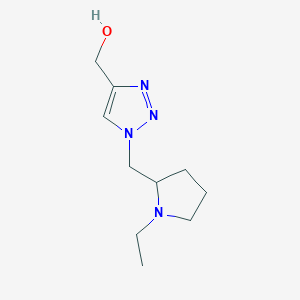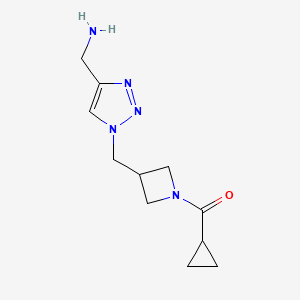
(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone
Vue d'ensemble
Description
(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C11H17N5O and its molecular weight is 235.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Introduction to Triazole Compounds Triazole derivatives, such as the compound , represent a class of five-membered heterocyclic compounds notable for their diverse biological activities. These compounds, owing to their structural variations, have been extensively studied and utilized in the development of new pharmaceuticals. Their applications span across various therapeutic areas, including anti-inflammatory, antimicrobial, antitumoral, and antiviral treatments, among others (Ferreira et al., 2013).
Triazole Derivatives as Antimicrobial Agents Recent studies highlight the potential of 1,2,3-triazole and 1,2,4-triazole derivatives as effective agents against Staphylococcus aureus, a significant pathogen responsible for both nosocomial and community-acquired infections. The emergence of antibiotic-resistant strains of S. aureus underscores the need for novel antimicrobial agents. Triazole-containing hybrids have demonstrated broad-spectrum antibacterial activity, including against drug-resistant forms, making them promising candidates for treating bacterial infections (Li & Zhang, 2021).
Applications in Organic Synthesis Amino-1,2,4-triazoles serve as essential raw materials in the fine organic synthesis industry. Their utility spans the production of agricultural products, pharmaceuticals, dyes, and high-energy materials, showcasing the versatility of triazole derivatives in various industrial applications. The synthesis and exploration of these compounds have led to the development of products with antimicrobial effects and other significant biological activities (Nazarov et al., 2021).
Antioxidant and Antiradical Activities Studies on 1,2,4-triazole-3-thione derivatives have revealed their potent antioxidant and antiradical properties, comparable to those of biogenic amino acids like cysteine. These findings suggest potential therapeutic applications for triazole derivatives in conditions resulting from oxidative stress or requiring antioxidant support (Kaplaushenko, 2019).
Synthetic Routes and Biological Activities Research into the synthetic routes for 1,4-disubstituted 1,2,3-triazoles has demonstrated their broad spectrum of biological activities, further emphasizing the significance of triazole compounds in drug discovery and development. These activities highlight the potential for triazole derivatives to serve as key scaffolds in the creation of new pharmaceuticals (Kaushik et al., 2019).
Propriétés
IUPAC Name |
[3-[[4-(aminomethyl)triazol-1-yl]methyl]azetidin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c12-3-10-7-16(14-13-10)6-8-4-15(5-8)11(17)9-1-2-9/h7-9H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFCOEKHNQRTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)CN3C=C(N=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



